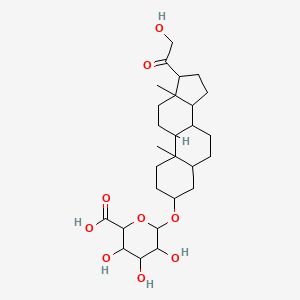
21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid is a complex organic compound with the molecular formula C28H44O9. This compound is a derivative of pregnane, a steroid nucleus, and is conjugated with glucuronic acid. It is often studied for its potential biological and pharmacological activities.
Vorbereitungsmethoden
The synthesis of 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid typically involves multiple steps, starting from a suitable pregnane derivative. The hydroxylation at the 21st position and the oxidation at the 20th position are crucial steps in the synthesis. The glucuronidation process involves the conjugation of the glucuronic acid moiety to the pregnane derivative. Industrial production methods may involve the use of biocatalysts or specific enzymes to achieve the desired modifications efficiently .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 21st position can be oxidized to form ketones or aldehydes.
Reduction: The oxo group at the 20th position can be reduced to form alcohols.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like NaBH4 (Sodium borohydride). .
Wissenschaftliche Forschungsanwendungen
21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of steroid metabolism.
Biology: It is studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders.
Industry: It is used in the synthesis of other complex organic molecules and as a standard in quality control processes
Wirkmechanismus
The mechanism of action of 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, influencing various physiological pathways. The glucuronic acid moiety enhances its solubility and facilitates its excretion from the body .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pregnane derivatives like 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl acetate and 3alpha-Hydroxy-20-oxo-5beta-pregnan-21-yl beta-D-Glucuronide methyl ester. Compared to these compounds, 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid is unique due to its specific glucuronic acid conjugation, which may confer distinct biological properties and pharmacokinetic profiles .
Eigenschaften
Molekularformel |
C27H42O9 |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-[[17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34) |
InChI-Schlüssel |
FHNOSGJSTZJIRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)

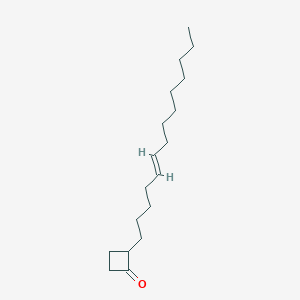
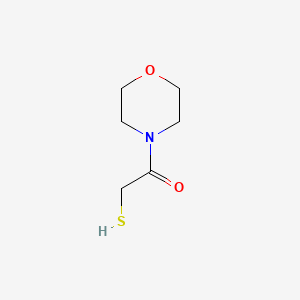
![1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B12288256.png)
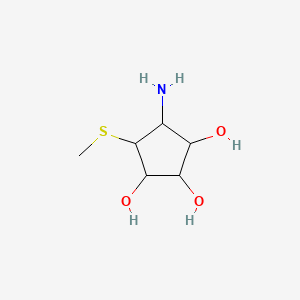

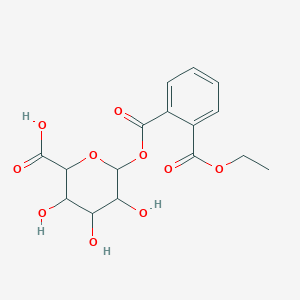
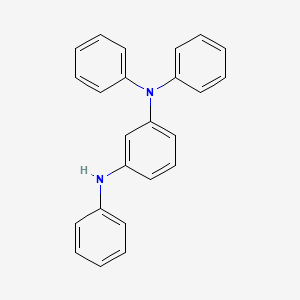
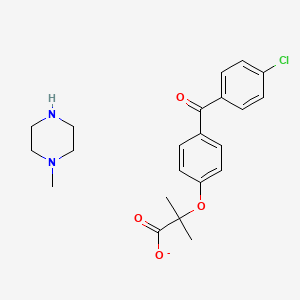
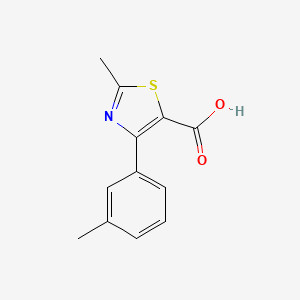
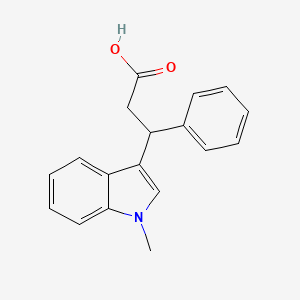
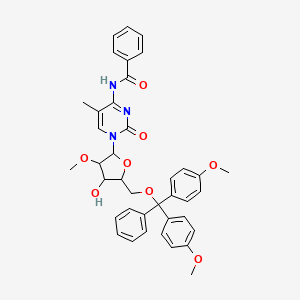
![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
